Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10)5-4-6-9;/h4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHQVABZSCIUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228807-71-2 | |
| Record name | tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl cyclobutanecarboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Drug Discovery
One of the primary applications of tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride is in drug discovery. The compound serves as a building block for synthesizing bioactive molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties such as potency and selectivity. For example, studies have shown that replacing functional groups with tert-butyl or similar moieties can optimize bioactivity in lead compounds .
Chiral Scaffolds in Organic Synthesis
The compound is also utilized in the synthesis of chiral scaffolds, which are crucial in developing enantiomerically pure pharmaceuticals. Researchers have successfully synthesized polyfunctional cyclobutane derivatives using this compound as a precursor. This approach allows for the creation of diverse molecular architectures that are essential for exploring new therapeutic avenues .
Peptide Synthesis
In peptide chemistry, this compound is employed as an amino acid derivative. Its ability to form stable peptide bonds makes it an attractive candidate for constructing complex peptides with specific biological functions. The compound's stability under various reaction conditions facilitates its use in solid-phase peptide synthesis, thereby streamlining the production of therapeutic peptides .
Case Study 1: Optimization of Bioactive Compounds
A study focused on optimizing bioactive compounds demonstrated that incorporating this compound into lead structures significantly improved their lipophilicity and metabolic stability. In particular, the replacement of certain functional groups with this compound led to enhanced solubility and bioavailability, which are critical parameters in drug formulation .
Case Study 2: Development of Chiral Drugs
Another research effort highlighted the utility of this compound in developing chiral drugs. The study reported successful transformations that yielded chiral cyclobutane derivatives with high enantiomeric excess. These compounds exhibited promising activity against specific biological targets, illustrating the compound's potential in creating therapeutics with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Observations:
Pyrrolidine derivatives (e.g., ) benefit from nitrogen’s electron-donating effects, enabling hydrogen bonding and enhanced biological interactions .
Substituent Effects :
- The ethyl group in the cyclopentane analog () enhances lipophilicity, whereas the hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative () improve solubility and aromatic interactions, respectively .
- The hydrochloride salt in the target compound improves aqueous solubility and crystallinity, critical for formulation in drug delivery .
Applications :
- The target compound’s industrial-scale production () contrasts with the pyrrolidine derivative’s niche role in exploratory research (). Its strained cyclobutane core is advantageous in synthesizing conformationally restricted bioactive molecules .
Biological Activity
Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 201.68 g/mol
CAS Number: 325775-44-8
The compound features a tert-butyl group attached to a cyclobutane ring, which is significant for its biological interactions. The presence of the amino and carboxylate functional groups contributes to its solubility and reactivity.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Amino Acid Transporters: Some studies have shown that derivatives of this compound can inhibit amino acid transport systems, particularly system L, which is crucial for cellular uptake of large neutral amino acids. This inhibition can affect protein synthesis and cellular metabolism .
- Cytotoxicity in Cancer Cells: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, the activity was assessed through apoptosis induction assays, revealing significant increases in apoptotic markers in treated cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Study | Cell Line | Inhibition (%) | EC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | MDA-MB-231 | 67% | 0.5 | Apoptosis induction via caspase activation |
| Study B | Hs 578T | 75% | 0.3 | Cell cycle arrest via histone phosphorylation |
| Study C | NIH 3T3 | 50% | 0.8 | Inhibition of protein synthesis |
Case Study 1: Cytotoxicity Assessment
A study conducted on MDA-MB-231 breast cancer cells demonstrated that tert-butyl derivatives could induce apoptosis effectively. The concentration that caused a significant increase in caspase-3 activity was identified, indicating a potential therapeutic application in oncology .
Case Study 2: Inhibition of Amino Acid Transport
In another investigation, the compound's effect on amino acid transport was evaluated using system L inhibitors. It was found that certain structural modifications enhanced the inhibitory potential, leading to reduced uptake of essential amino acids in cultured cells .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common synthetic approach involves coupling cyclobutane derivatives with tert-butyl protecting groups. For example, in a structurally analogous synthesis (1-aminocyclopentanecarboxylic acid hydrochloride), the starting material is dissolved in methanol, treated with thionyl chloride for activation, and then reacted with di-tert-butyl dicarbonate under nitrogen at 50°C. The reaction mixture is concentrated, and the product is isolated via aqueous workup and solvent extraction . To optimize yields:
- Solvent Selection: Polar aprotic solvents (e.g., THF) may enhance reaction rates compared to methanol.
- Temperature Control: Maintaining 50°C prevents side reactions (e.g., decomposition of acid-sensitive intermediates).
- Catalyst Use: Triethylamine (as a base) improves nucleophilic attack efficiency during Boc protection .
Q. Table 1: Key Parameters for Synthesis Optimization
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions: Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the tert-butyl group .
- Handling Precautions: Use in a fume hood with PPE (gloves, lab coat, eye protection) to avoid inhalation or skin contact. Avoid exposure to strong acids/bases, which may cleave the Boc group .
- Stability Monitoring: Regular NMR or LC-MS analysis can detect decomposition (e.g., free amine formation) .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .
- Spectroscopy:
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX software for refinement .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported synthetic yields or physicochemical properties of this compound across different studies?
Methodological Answer:
- Reproducibility Checks: Systematically vary parameters (solvent, temperature, stoichiometry) while replicating literature protocols .
- Advanced Characterization: Use dynamic NMR to study conformational flexibility or differential scanning calorimetry (DSC) to identify polymorphic forms .
- Data Reconciliation: Compare crystallographic data (e.g., unit cell parameters) from multiple batches to rule out polymorphism .
Q. How can computational modeling be integrated with experimental data to predict the reactivity or supramolecular interactions of this compound?
Methodological Answer:
- DFT Calculations: Model the cyclobutane ring strain and Boc group stability under varying pH conditions.
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
- Docking Studies: Use PubChem 3D conformer data to predict binding affinities .
Q. What methodologies are recommended for investigating the reaction mechanisms involving this compound, particularly in multi-step syntheses?
Methodological Answer:
Q. How can researchers assess the potential toxicity or environmental impact of this compound when limited toxicological data is available?
Methodological Answer:
- Read-Across Analysis: Compare with structurally similar compounds (e.g., tert-butyl alaninate hydrochloride) to estimate acute toxicity .
- Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests for preliminary ecological risk assessment .
- In Silico Tools: Apply QSAR models (e.g., OECD Toolbox) to predict biodegradability and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
